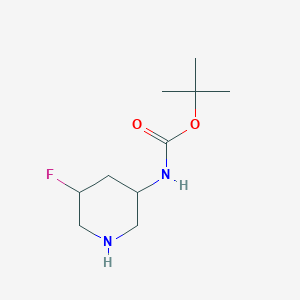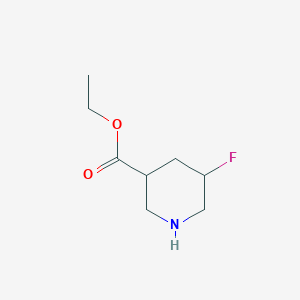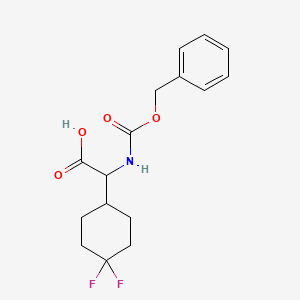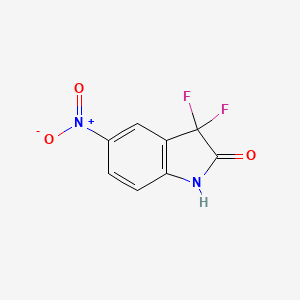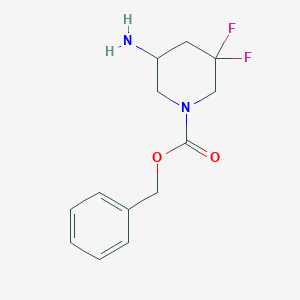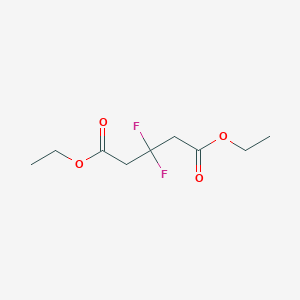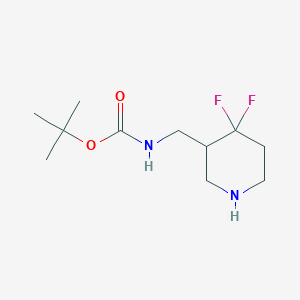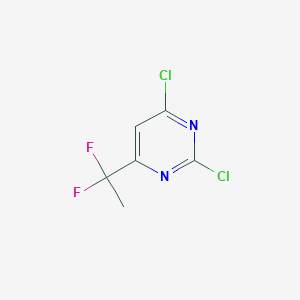
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 6. It has a molecular formula of C6H4Cl2F2N2 and a molecular weight of 213.01 g/mol .
Métodos De Preparación
The synthesis of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-methylthiopyrimidine as a precursor. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar chlorination and substitution reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidines.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidines generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include phenylboronic acid, triphenylphosphine, and palladium acetate for substitution reactions.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology and Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be used in the development of new drugs targeting these activities.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine involves its interaction with biological targets, such as enzymes and receptors. Pyrimidine derivatives often inhibit specific enzymes or modulate receptor activities, leading to their therapeutic effects. For example, they may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar compounds to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine include other substituted pyrimidines, such as:
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-trifluoromethylpyrimidine
These compounds share the pyrimidine core structure but differ in their substituents, which can significantly alter their chemical properties and biological activities. The presence of the 1,1-difluoroethyl group in this compound makes it unique, potentially offering distinct reactivity and applications .
Propiedades
IUPAC Name |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZNBTXZQNJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC(=N1)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
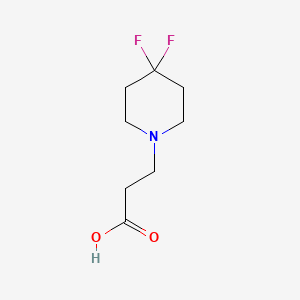
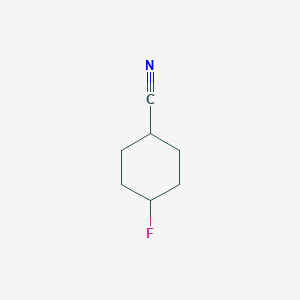
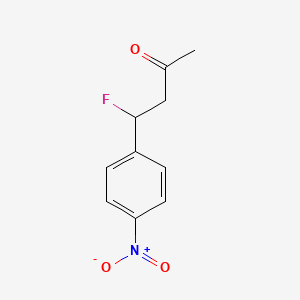
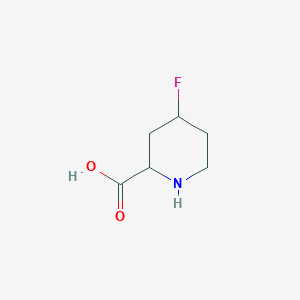
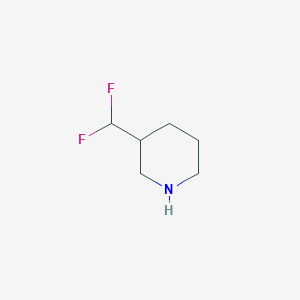
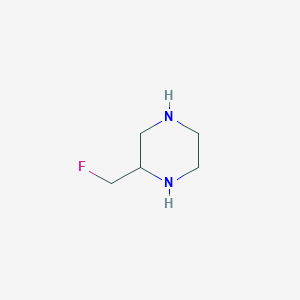
![Methyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7968460.png)
